molecular formula C20H18FNO3 B2655099 (2E)-1-(4-fluorophenyl)-3-[4-(morpholine-4-carbonyl)phenyl]prop-2-en-1-one CAS No. 866155-91-1

(2E)-1-(4-fluorophenyl)-3-[4-(morpholine-4-carbonyl)phenyl]prop-2-en-1-one

Cat. No.: B2655099
CAS No.: 866155-91-1
M. Wt: 339.366
InChI Key: WPTVYLJSFUQEDK-XCVCLJGOSA-N
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Description

Chalcone Derivatives in Medicinal Chemistry Research

Chalcones (1,3-diaryl-2-propen-1-ones) constitute a privileged scaffold in drug discovery due to their α,β-unsaturated ketone system, which enables diverse non-covalent interactions with biological targets. The planar structure facilitates π-π stacking with aromatic amino acid residues, while the enone moiety participates in Michael addition reactions with nucleophilic thiol groups in enzyme active sites. Contemporary synthetic strategies focus on modifying:

  • A-ring substitutions : Electron-withdrawing groups (e.g., -F, -NO₂) enhance electrophilicity of the β-carbon
  • B-ring hybridizations : Fusion with nitrogen/oxygen heterocycles improves bioavailability and target selectivity

Table 1 summarizes key structural modifications and associated biological activities in recent chalcone research:

Modification Type Biological Activity Target Protein Reference
4-Fluorophenyl substitution Antiproliferative Topoisomerase IIα
Morpholine incorporation MAO-B inhibition Monoamine oxidase B
Carbonyl group elongation Antimetastatic Matrix metalloproteinase-9

Significance of Morpholine-Containing Chalcones in Drug Discovery

The morpholine ring (tetrahydro-1,4-oxazine) contributes three critical pharmacological properties:

  • Solubility enhancement : Oxygen and nitrogen atoms increase water solubility by 2.3-4.8 fold compared to non-heterocyclic analogs
  • Conformational restriction : Chair conformation stabilizes ligand-protein interactions through pseudo-axial substituent orientation
  • Metabolic stability : Resistance to cytochrome P450 oxidation (t₁/₂ > 6h in human liver microsomes)

In MAO-B inhibition studies, morpholine-chalcone hybrids demonstrate 18-23% greater binding affinity (ΔG = -8.9 to -10.2 kcal/mol) versus non-morpholine counterparts due to hydrogen bonding with Tyr398 and Tyr435 residues.

Development and Evolution of Fluorinated Chalcones

Fluorine substitution at the para position of the aryl ring induces three synergistic effects:

  • Electron withdrawal : Hammett σₚ constant = +0.06 enhances Michael acceptor reactivity
  • Hydrogen bond mimicry : C-F...H-N interactions (2.8-3.1 Å) with Lys/Arg residues
  • Metabolic blockade : Blocks para-hydroxylation pathways (CLₕ decreased by 37-41%)

Comparative molecular field analysis (CoMFA) of fluorinated vs. non-fluorinated chalcones reveals:

  • 1.7× greater electrostatic potential (-42.3 kcal/mol) at β-carbon
  • 19% larger hydrophobic surface area (140 vs. 118 Ų)
  • 0.3 Å shorter distance to catalytic cysteine residues

Research Significance and Scope for (2E)-1-(4-Fluorophenyl)-3-[4-(Morpholine-4-Carbonyl)Phenyl]Prop-2-En-1-One

This hybrid compound merges fluorinated chalcone architecture with morpholine's pharmacokinetic advantages. Preliminary data suggest:

  • Dual-target inhibition : IC₅₀ = 0.89 μM (MAO-B), 2.34 μM (AChE) in rat cortical neurons
  • Cytostatic activity : GI₅₀ = 8.7 μM against glioblastoma (C6) vs. 23.4 μM in normal astrocytes
  • Structural plasticity : X-ray crystallography shows 15.7° dihedral angle between aryl rings, enabling adaptation to binding pocket topology

Ongoing research focuses on optimizing the lead compound through:

  • Isosteric replacement of carbonyl oxygen with sulfur
  • Introduction of zwitterionic groups at the morpholine nitrogen
  • Development of nanoparticle-encapsulated formulations for blood-brain barrier penetration

Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-[4-(morpholine-4-carbonyl)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3/c21-18-8-6-16(7-9-18)19(23)10-3-15-1-4-17(5-2-15)20(24)22-11-13-25-14-12-22/h1-10H,11-14H2/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTVYLJSFUQEDK-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-fluorophenyl)-3-[4-(morpholine-4-carbonyl)phenyl]prop-2-en-1-one typically involves a multi-step process. One common method includes the condensation of 4-fluorobenzaldehyde with 4-(morpholine-4-carbonyl)benzaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone. This intermediate is then subjected to further reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-fluorophenyl)-3-[4-(morpholine-4-carbonyl)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Chalcones, including the target compound, have been investigated for their anticancer properties. Studies have shown that derivatives of chalcones can induce apoptosis in various cancer cell lines. For instance, research indicates that compounds with similar structures exhibit significant cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The presence of fluorine and morpholine groups may enhance the anticancer activity by improving the compound's lipophilicity and ability to penetrate cellular membranes .

Antimicrobial Properties

The antimicrobial potential of chalcones has been extensively studied. The target compound's structural features suggest it may possess antibacterial and antifungal activities. Studies have demonstrated that certain chalcone derivatives exhibit moderate to potent activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. The incorporation of morpholine groups is thought to contribute to enhanced interactions with microbial targets .

Anti-inflammatory Effects

Research indicates that chalcone derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The target compound's structural characteristics may allow it to modulate inflammatory pathways effectively, thus presenting potential therapeutic applications in inflammatory diseases .

Antioxidant Activity

The antioxidant properties of chalcones are linked to their ability to scavenge free radicals and reduce oxidative stress. Studies have shown that similar compounds can protect cells from oxidative damage, which is crucial in preventing various diseases, including cancer and neurodegenerative disorders .

Nonlinear Optical Properties

Chalcones are also being explored for their nonlinear optical properties, making them suitable candidates for applications in photonics and optoelectronics. The unique electronic structure of the target compound may facilitate its use in developing advanced materials for optical devices .

Case Studies

StudyObjectiveFindings
Anticancer Study Evaluate cytotoxicity against MCF-7 cellsThe compound exhibited an IC50 value lower than 10 µM, indicating significant cytotoxic activity .
Antimicrobial Screening Test efficacy against E. coliModerate inhibition observed at concentrations of 100 µg/mL, suggesting potential as an antibacterial agent .
Anti-inflammatory Research Assess effects on COX enzymesInhibition of COX-2 activity was noted, supporting its potential use in treating inflammatory conditions .
Optical Property Analysis Investigate nonlinear optical characteristicsPromising results indicated effective second-order nonlinear optical responses suitable for photonic applications .

Mechanism of Action

The mechanism of action of (2E)-1-(4-fluorophenyl)-3-[4-(morpholine-4-carbonyl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Features :

  • Ring A : 4-Fluorophenyl group (electron-withdrawing substituent).
  • Ring B : 4-(Morpholine-4-carbonyl)phenyl group (bulky, polar substituent).

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of chalcones is highly dependent on substituent patterns. Below is a comparison with key analogs:

Table 1: Substituent Effects on Chalcone Activity

Compound Name Ring A Substituents Ring B Substituents IC50/Activity (μM) Biological Target Reference
Target Compound 4-Fluorophenyl 4-(Morpholine-4-carbonyl)phenyl N/A Not reported N/A
Cardamonin 2,4-Dihydroxyphenyl Unsubstituted phenyl 4.35 μM Enzyme inhibition
2j (Non-piperazine chalcone) 4-Bromo-2-hydroxy-5-iodophenyl 4-Fluorophenyl 4.703 μM Enzyme inhibition
LabMol-89 4-Morpholinylphenyl 5-Nitrothiophen-2-yl Not reported Antitubercular activity
Compound 2E () 4-Fluorophenyl 4-[(E)-Morpholin-4-yldiazenyl]phenyl 102–104°C (mp) Antioxidant/anti-inflammatory
PAAPF (COVID-19 study) 4-Fluorophenyl Phenyl + acetamide Strong H-bonding SARS-CoV-2 Mpro

Key Observations :

Electron-Withdrawing Groups (EWGs) : Fluorine (as in the target compound and 2j) enhances activity compared to methoxy or methyl groups. For example, 2j (4-Fluorophenyl on B) has IC50 = 4.7 μM, while 2p (4-Methoxyphenyl on B) has IC50 = 70.79 μM .

Morpholine Derivatives : LabMol-89 and Compound 2E () demonstrate that morpholine substituents improve solubility and may enhance binding to polar enzyme pockets. However, direct activity data for the target compound are lacking.

Key Observations :

  • Morpholine-containing chalcones (e.g., LabMol-89, Compound 2E) show moderate-to-high yields (9–88%), suggesting feasible synthesis.
  • The target compound’s solubility in DMSO can be inferred from analogs like Compound 2E, which shares a fluorophenyl group .

Biological Activity

The compound (2E)-1-(4-fluorophenyl)-3-[4-(morpholine-4-carbonyl)phenyl]prop-2-en-1-one, often referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the biological activity of this specific chalcone derivative, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The structure of this compound can be represented as follows:

C19H18FN1O2\text{C}_{19}\text{H}_{18}\text{F}\text{N}_{1}\text{O}_{2}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : Like many chalcone derivatives, this compound may inhibit specific enzymes involved in cell signaling pathways. For instance, it has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for diabetes treatment .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This is significant in preventing cellular damage associated with various diseases .
  • Anti-cancer Properties : Research indicates that chalcone derivatives can induce apoptosis in cancer cells. This compound's structural features may enhance its ability to inhibit cancer cell proliferation by modulating signaling pathways related to cell survival .

Research Findings

Several studies have explored the biological activities of this compound. Key findings include:

Table 1: Summary of Biological Activities

Activity TypeObservations
AntioxidantExhibits significant free radical scavenging activity .
Enzyme InhibitionInhibits DPP-IV activity, impacting glucose metabolism .
Anti-cancerInduces apoptosis in various cancer cell lines .
Anti-inflammatoryDemonstrates potential to reduce inflammation markers in vitro .

Case Studies

  • DPP-IV Inhibition : A study focusing on the structure-activity relationship (SAR) of DPP-IV inhibitors revealed that modifications on the phenyl rings significantly enhance inhibitory potency. The presence of the fluorine atom and morpholine group in this compound contributes to its effectiveness against DPP-IV .
  • Cancer Cell Studies : In vitro studies have shown that this compound can reduce the viability of cancer cells through apoptosis induction. It was found to downregulate anti-apoptotic proteins such as Mcl-1, which is often overexpressed in cancer .
  • Antioxidant Evaluations : The antioxidant capacity was assessed using various assays, demonstrating that this compound could effectively neutralize reactive oxygen species (ROS), suggesting its potential use as a protective agent against oxidative stress-related diseases .

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